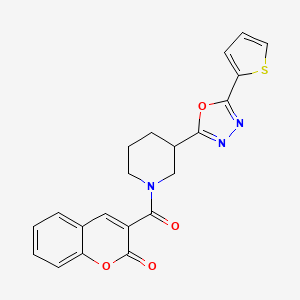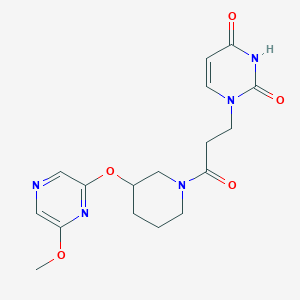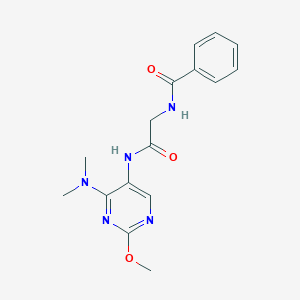
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-iodobenzoate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a methyl group at the 6-position and a nitro group at the 3-position. The 4-position of the pyridine ring is connected to a benzoate group through an iodine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing, which could make the pyridine ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of related heterocyclic compounds has been determined using powder diffraction techniques, revealing monoclinic crystals with specific spatial arrangements. These structures are characterized by their heterocycle alternation and extensive intramolecular and intermolecular contacts, suggesting potential applications in materials science due to their stable and unique molecular configurations (Rybakov et al., 2001).
Synthetic Methodologies
- Research has focused on the synthesis of new pyrazolopyridines and related compounds, demonstrating the versatility of these heterocyclic cores in creating diverse molecular structures with potential pharmacological applications. These synthetic routes offer a foundation for further exploration of related compounds in drug development and materials science (Ghattas et al., 2003).
Applications in Imaging and Disease Diagnosis
- Novel derivatives of heterocyclic compounds have been synthesized and evaluated for their affinity towards human Aβ plaques, offering insights into the development of sensitive positron emission tomography (PET) radioligands for imaging in Alzheimer's disease. This research underscores the potential of these compounds in biomedical imaging and diagnostics (Cai et al., 2007).
Luminescent Properties for Materials Science
- The luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines have been investigated, revealing potential applications in the design of luminescent materials. These findings could be significant for the development of novel optical materials and sensors (Petoud et al., 1997).
Antibacterial Agents
- Heterocyclic compounds synthesized through hypervalent iodine mediated reactions have shown promising antibacterial activity against Salmonella typhi, suggesting their potential as new antibacterial agents. This research highlights the importance of heterocyclic compounds in the development of new therapeutics (Sadana et al., 2003).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific experimental data, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions, especially those that are new or not well-studied.
Direcciones Futuras
Propiedades
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPHOWHIOZSXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-iodobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)
![ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564066.png)

![(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2564070.png)

![4-pyrrolidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2564072.png)


![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2564078.png)
![3-[3-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione](/img/structure/B2564081.png)

